molecular formula C19H16ClN3O3 B4520656 N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4520656
M. Wt: 369.8 g/mol
InChI Key: YWFFCDPOTVXVQD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 369.0880191 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and a methoxy-substituted phenyl group linked through a pyridazinone moiety. Its molecular formula is C22H22ClN3O3C_{22}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 411.9 g/mol. The structural complexity contributes to its diverse biological activities.

Property Value
Molecular FormulaC22H22ClN3O3
Molecular Weight411.9 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. Research indicates moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis, while showing weaker effects against others .

Anticancer Potential

The compound has been evaluated for its anticancer properties through in vitro studies against a panel of cancer cell lines. Results indicate that it possesses low-level anticancer activity, with some sensitivity observed in leukemia cell lines at concentrations of 10 µM . Further exploration into its mechanism of action is warranted to understand the pathways involved.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate these interactions fully.

Synthesis and Optimization

The synthesis typically involves multi-step processes, including:

  • Formation of the pyridazinone core : Cyclization of suitable hydrazine derivatives with diketones.
  • Introduction of the methoxyphenyl group : Achieved through electrophilic aromatic substitution.
  • Attachment of the chlorophenylmethyl group : Involves nucleophilic substitution reactions.

Optimization of these steps is crucial for maximizing yield and minimizing by-products.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes key characteristics:

Compound Name Structural Features Unique Aspects
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-pyridin-2-ylacetamidePyridazinone core with chlorophenyl substitutionLacks methoxy substitution
N-(4-bromophenyl)-2-(3-methyl-6-oxo-4-phenylpyridazin-1-yl)acetamideSimilar acetamide structure but with bromineDifferent halogen impacts reactivity
Ethyl 2-[5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetateFeatures methoxy groups but different substituentsFocused on ester functionality

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-14-8-6-13(7-9-14)16-10-11-19(25)23(22-16)12-18(24)21-17-5-3-2-4-15(17)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFFCDPOTVXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.